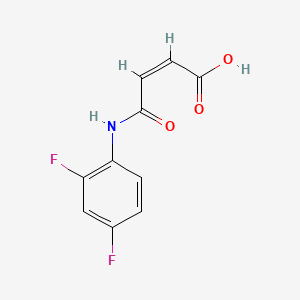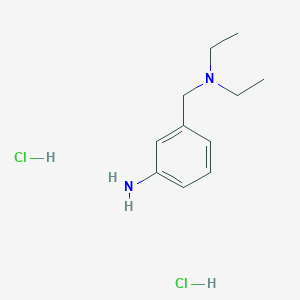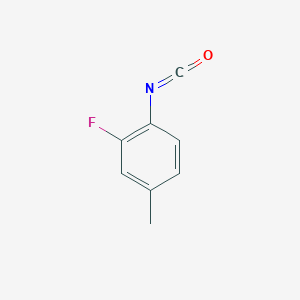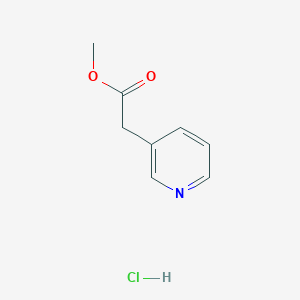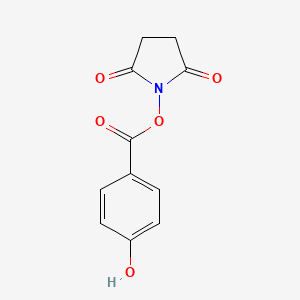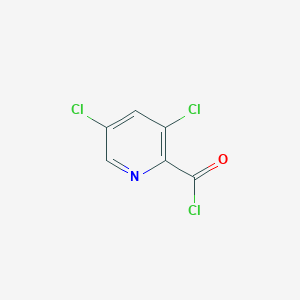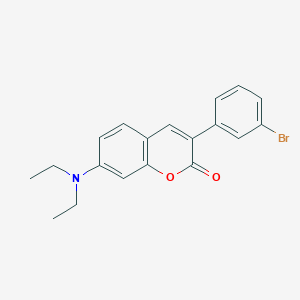
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one
Übersicht
Beschreibung
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one, also known as Bromo-DMA, is a chemical compound that belongs to the family of coumarin derivatives. It is a potent fluorescent probe that is widely used in scientific research to study biological systems, especially in the field of neuroscience. The compound has gained significant attention due to its unique structural and chemical properties, making it an ideal tool for various applications.
Wirkmechanismus
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one works by binding to specific targets in biological systems, such as proteins or nucleic acids, and emitting fluorescence upon excitation. The compound has a high affinity for certain biological targets, making it an ideal tool for studying their structure and function.
Biochemical and Physiological Effects
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one has been shown to have minimal biochemical and physiological effects on biological systems, making it a safe and reliable tool for scientific research. The compound has low toxicity and does not affect cell viability or membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one in lab experiments is its high sensitivity and selectivity for specific targets. The compound is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of using 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one is its relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound could be used to label and visualize specific neuronal structures that are affected by these diseases. Another potential application is in the development of new drugs for the treatment of neurological disorders. 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one could be used to screen for compounds that target specific biological targets, such as proteins or nucleic acids, that are involved in these disorders.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one has been extensively used as a fluorescent probe in scientific research to study biological systems, particularly in neuroscience. The compound has been used to label and visualize neuronal structures and to monitor intracellular calcium levels. It has also been used to study the dynamics of synaptic vesicles and the release of neurotransmitters.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-21(4-2)16-9-8-14-11-17(19(22)23-18(14)12-16)13-6-5-7-15(20)10-13/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDGLDPOEBIXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



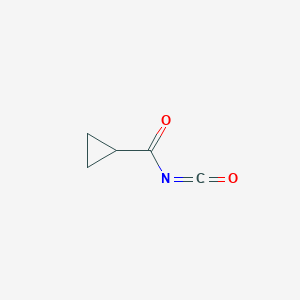
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)
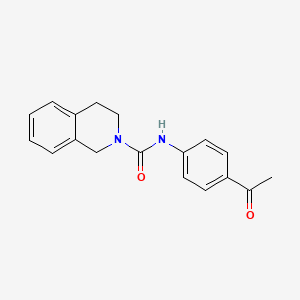



![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
